molecular formula C9H8BrN3O2 B577543 Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208085-94-2

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Numéro de catalogue: B577543
Numéro CAS: 1208085-94-2
Poids moléculaire: 270.086
Clé InChI: AUZSVVOJRQNBRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.09 g/mol This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Activité Biologique

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 270.08 g/mol. Its structure features a bromine atom at the 6-position of the imidazo ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. The presence of nitrogen heteroatoms enhances its chemical reactivity and biological activity, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially leading to therapeutic effects against conditions like cancer and infections.
  • Binding Affinity : Studies have shown that its structural components facilitate binding to biological targets, enhancing its efficacy as a drug candidate.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates its effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for certain analogs has been reported as low as 0.03 μM against Mtb H37Rv strains, suggesting strong potential for treating tuberculosis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways. For instance, compounds derived from imidazo[1,2-a]pyrazines have shown cytotoxicity against various cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib, indicating its viability as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylatePyridine derivativeSimilar bromination but different ring system
Methyl 5-Bromoimidazo[1,2-b]pyridine-3-carboxylatePyridine derivativeDifferent substitution pattern
Ethyl Imidazo[1,2-a]pyrazine-3-carboxylateUnbrominated variantLacks bromine; potentially different activity

The unique positioning of the bromine atom and the specific imidazo ring structure contribute to this compound's distinct properties compared to these similar compounds. Its potential for diverse biological activities makes it a valuable subject for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study conducted by Abrahams et al. utilized high-throughput screening methods to identify potent inhibitors of Mtb among imidazo derivatives, with this compound showing significant activity against resistant strains .
  • Cytotoxicity in Cancer Models : Research published in various journals has documented the cytotoxic effects of this compound on human cancer cell lines. In one study, it was noted that the compound induced cell death through apoptosis pathways at concentrations that were non-toxic to normal cells .
  • Inhibition of Inflammatory Pathways : Experimental data indicated that this compound significantly reduced inflammation markers in animal models of arthritis when administered at therapeutic doses, suggesting its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSVVOJRQNBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679697
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208085-94-2
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.